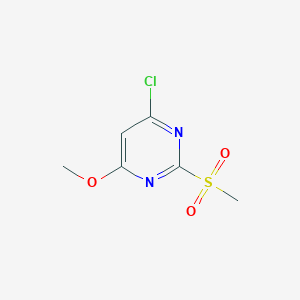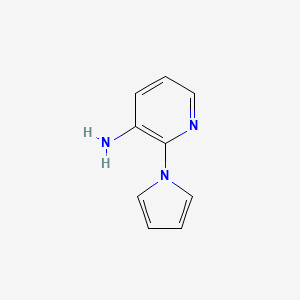
4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine
Descripción general
Descripción
4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine (CMP) is a synthetic compound that is used in a variety of scientific research applications. It has been used in the fields of biochemistry, physiology, and pharmacology to study the effects of various drugs, hormones, and other compounds on the body. CMP is also used in laboratory experiments to study the biochemical and physiological effects of various compounds.
Aplicaciones Científicas De Investigación
Synthesis and Antiviral Activity
4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine is used in the synthesis of various pyrimidine derivatives with potential antiviral activities. For instance, derivatives of this compound have been synthesized and tested for their activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), although the results indicated only slight activity and cytotoxicity. The most active compounds were slightly more effective against HCMV than acyclovir but were inactive against HSV-1. However, due to the lack of separation between activity and cytotoxicity, these compounds were not considered for further study (Saxena et al., 1988).
Synthesis of Pyrimidine Derivatives
The compound is also involved in the synthesis of new pyrimidine derivatives, as shown in various studies. This includes the preparation of derivatives containing various substituents like chloro, methoxy, ethoxy, and phenoxy groups. Such derivatives have been synthesized from 2-amino-4-chloro-5-methylsulfonylpyrimidine derivatives, showcasing the versatility of this compound in synthesizing a range of chemical compounds with potential biological applications (Kim et al., 1996).
Herbicidal Activity
In the realm of agriculture, derivatives of this compound have shown herbicidal activity. For instance, specific derivatives have been tested and exhibited good activities against certain plants like Brassica napus at specific concentrations, highlighting the compound's potential utility in weed control and agricultural applications (Li Gong-chun, 2011).
Environmental Degradation by Microorganisms
In environmental science, research has explored the degradation of derivatives ofthis compound, like chlorimuron-ethyl, by microorganisms such as Aspergillus niger. This fungus can survive in minimal broth containing chlorimuron at high concentrations and degrades the herbicide to harvest energy. This degradation occurs through two major routes, leading to the formation of various metabolites. This process demonstrates the ecological significance and potential environmental impact of this compound and its derivatives (Sharma et al., 2012).
Development of Antiretroviral Agents
In medicinal chemistry, derivatives of this compound have been synthesized for potential use as antiretroviral agents. Compounds synthesized from 2,4-diamino-6-hydroxypyrimidines substituted at position 5 have shown marked inhibitory activity against retrovirus replication in cell culture. Some derivatives exhibited potent activity against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus-induced cytopathicity in cell culture, highlighting the compound's potential in developing new antiretroviral drugs (Hocková et al., 2003).
Chemoselective Reactions
Chemoselective reactions involving this compound have been described, showcasing its use in synthetic chemistry. In these reactions, various amines and their derivatives selectively displace different groups in the presence of weak bases, demonstrating the compound's utility in the selective synthesis of diverse chemical structures (Baiazitov et al., 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P338 (Remove contact lenses, if present and easy to do. Continue rinsing), and P351 (Rinse cautiously with water for several minutes) .
Propiedades
IUPAC Name |
4-chloro-6-methoxy-2-methylsulfonylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O3S/c1-12-5-3-4(7)8-6(9-5)13(2,10)11/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNJKRNLPLOTAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)S(=O)(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60547800 | |
| Record name | 4-Chloro-2-(methanesulfonyl)-6-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60547800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89466-55-7 | |
| Record name | 4-Chloro-2-(methanesulfonyl)-6-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60547800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone](/img/structure/B1338270.png)









